molecular formula C14H13NO3S B2996194 2-(4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide CAS No. 851898-57-2

2-(4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2996194
CAS No.: 851898-57-2
M. Wt: 275.32
InChI Key: GHFAXGMVFGNAEB-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to an acetamide group substituted with a thiophen-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of 4-formylphenoxy intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with an appropriate halogenated compound under basic conditions.

    Introduction of the acetamide group: The intermediate is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.

    Substitution with thiophen-2-ylmethyl group: Finally, the acetamide derivative is reacted with thiophen-2-ylmethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: 2-(4-carboxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide.

    Reduction: 2-(4-hydroxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of formyl and thiophenyl groups with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The formyl group can act as an electrophile, while the thiophenyl group can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formylphenoxy)acetamide: Lacks the thiophen-2-ylmethyl group.

    N-(thiophen-2-ylmethyl)acetamide: Lacks the formylphenoxy group.

    2-(4-hydroxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide: Contains a hydroxyl group instead of a formyl group.

Uniqueness

2-(4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both the formyl and thiophen-2-ylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-9-11-3-5-12(6-4-11)18-10-14(17)15-8-13-2-1-7-19-13/h1-7,9H,8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFAXGMVFGNAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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